N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide
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Overview
Description
N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a complex organic compound that features a benzamide group attached to a tetrahydrobenzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide typically involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydrobenzothiophene ring system.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and tetrahydrobenzothiophene-based molecules. Examples include:
- N-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- N-(3-chlorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide .
Uniqueness
What sets N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H20N2OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[3-(prop-2-enyliminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H20N2OS/c1-2-12-20-13-16-15-10-6-7-11-17(15)23-19(16)21-18(22)14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2,(H,21,22) |
InChI Key |
AGQRKIATRCWOHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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